Reticuline
Overview
Description
(S)-reticuline is the (S)-enantiomer of reticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-reticulinium(1+). It is an enantiomer of a (R)-reticuline.
This compound is a natural product found in Neolitsea aciculata, Magnolia officinalis, and other organisms with data available.
See also: Peumus boldus leaf (part of).
Mechanism of Action
Target of Action
Reticuline, also known as (S)-Reticuline, is a chemical compound found in a variety of plants and is one of the alkaloids found in opium . It is an important intermediate of benzylisoquinoline alkaloids (BIAs) biosynthesis and is often a target of BIA production in microbial cells and plant cells .
Mode of Action
This compound has been reported to inhibit calcium transport . Calcium transport inhibition is effective for antihypertension . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .
Biochemical Pathways
This compound is a key intermediate in the biosynthesis of various isoquinoline alkaloids (IQAs). Most IQAs are biosynthesized via (S)-reticuline . The biosynthesis of this compound involves a series of transmethylation steps catalyzed by methyltransferases, norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase (4’OMT), and the hydroxylation step catalyzed by CYP80B1 .
Pharmacokinetics
It is known that this compound is produced from dopamine using escherichia coli in a fermentative process .
Result of Action
This compound possesses potent central nervous system depressing effects . It is the precursor of morphine and many other alkaloids . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound and related BIAs can be facilitated by microbial fermentation, which can be influenced by factors such as temperature, pH, and nutrient availability .
Biochemical Analysis
Biochemical Properties
Reticuline plays a crucial role in biochemical reactions, particularly in the biosynthesis of IQAs . It interacts with various enzymes and proteins, including 1,2-dehydrothis compound reductase, which stereoselectively reduces the prochiral natural intermediate 1,2-dehydrothis compound to produce this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely related to its role as an intermediate in the biosynthesis of IQAs
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes involved in the biosynthesis of IQAs . For instance, it is a substrate for the enzyme 1,2-dehydrothis compound reductase, which converts it into ®-Reticuline .
Temporal Effects in Laboratory Settings
Current studies focus on its role in the production of IQAs by microbial fermentation .
Metabolic Pathways
This compound is involved in the metabolic pathways of IQAs . It interacts with enzymes such as 1,2-dehydrothis compound reductase , which plays a key role in its conversion into other IQAs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely related to its role in the biosynthesis of IQAs
Subcellular Localization
Current studies focus on its role in the biosynthesis of IQAs .
Properties
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317199 | |
Record name | (+)-Reticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Reticuline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-19-8 | |
Record name | (+)-Reticuline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reticuline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Reticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETICULINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-Reticuline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of reticuline in BIA biosynthesis?
A1: this compound serves as a central branch-point intermediate in the biosynthesis of various BIAs. Depending on the plant species and specific enzymes involved, (S)-reticuline can be converted into a variety of alkaloids, including morphine, codeine, sanguinarine, berberine, and noscapine [, , , , ].
Q2: How is (S)-reticuline biosynthesized?
A2: (S)-Reticuline biosynthesis starts with the amino acid tyrosine. It involves a series of enzymatic reactions, including condensation, N-methylation, hydroxylation, and O-methylation steps. Key enzymes involved include norcoclaurine synthase (NCS), N-methyltransferases (NMTs), and O-methyltransferases (OMTs) [, , , ].
Q3: Can (S)-reticuline be converted to (R)-reticuline, and if so, what is the significance of this conversion?
A3: Yes, (S)-reticuline can be converted to (R)-reticuline by the enzyme this compound epimerase (REPI), also known as (S)- to (R)-reticuline (STORR) []. This epimerization is crucial for the biosynthesis of morphine and codeine, as these alkaloids are derived from (R)-reticuline [, ].
Q4: Are there plant species that synthesize BIAs without utilizing this compound epimerase?
A4: Yes, research suggests that Sinomenium acutum synthesizes BIAs such as sinomenine, magnoflorine, and tetrahydropalmatine without a REPI/STORR homolog. This suggests the presence of alternative, REPI-independent pathways for BIA biosynthesis in this species [].
Q5: What is known about the subcellular localization of this compound biosynthesis?
A5: Studies using opium poppy cell cultures indicate that enzymes involved in early steps of this compound biosynthesis, such as CYP80B1 (N-methylcoclaurine 3'-hydroxylase) and BBE (berberine bridge enzyme), are associated with the endoplasmic reticulum (ER). This suggests that the ER plays a role in BIA biosynthesis and transport [].
Q6: Which enzymes utilize this compound as a substrate in BIA biosynthesis?
A6: Several enzymes utilize this compound, showcasing the compound's role as a central precursor. These include:
- Berberine bridge enzyme (BBE): Converts (S)-reticuline to (S)-scoulerine, directing it towards sanguinarine biosynthesis [, , ].
- Salutaridine synthase (CYP719A1): Catalyzes the conversion of (R)-reticuline to salutaridine, a precursor to morphine [, ].
- This compound 7-O-methyltransferase: Catalyzes the formation of laudanine from this compound, an important step in the biosynthesis of morphine and other BIAs [].
- This compound N-methyltransferase (RNMT): Specifically converts (R)- and (S)-reticuline to their corresponding N-methylated derivatives, directing them towards magnoflorine biosynthesis [].
Q7: What is the role of O-methyltransferases in the biosynthesis of specific BIAs?
A8: OMTs catalyze regiospecific O-methylation, contributing to BIA diversity. Studies on California poppy identified an OMT (G3) with specific activity towards scoulerine, suggesting its role in chelerythrine biosynthesis []. In opium poppy, SOMT1, SOMT2, and SOMT3 OMTs are implicated in noscapine biosynthesis through sequential O-methylation steps [].
Q8: Can this compound be produced in microbes?
A9: Yes, researchers have successfully engineered microbes like Escherichia coli and Saccharomyces cerevisiae to produce this compound from simple carbon sources or precursors like dopamine [, , , ].
Q9: What are the challenges and strategies for improving microbial this compound production?
A9: Challenges include low production titers, enzyme toxicity, and inefficient pathway flux. Strategies to address these include:
- Optimizing gene expression levels and enzyme ratios [].
- Identifying and utilizing efficient enzymes from various plant sources [, , ].
- Engineering transport systems to improve substrate uptake and product secretion [].
- Compartmentalizing toxic enzymes within organelles like peroxisomes [].
Q10: What are the reported pharmacological activities of this compound?
A10: this compound and its derivatives exhibit a range of pharmacological activities, including:
- Anti-inflammatory effects: Studies indicate that this compound can reduce inflammation in models of obesity-associated asthma and other inflammatory conditions, potentially through modulating JAK2/STAT3 and NF-κB signaling pathways [, ].
- Hair growth stimulation: (S)-Reticuline has been shown to stimulate the proliferation of cultured murine hair follicle cells, suggesting potential as a hair growth agent [].
- Cardiovascular effects: this compound displays hypotensive effects in rats, likely through a combination of mechanisms, including nitric oxide release, muscarinic receptor activation, and calcium channel blockade [].
- Anticancer activity: Computational docking studies suggest that this compound may interact with and potentially inhibit key proteins involved in colorectal cancer, warranting further investigation [].
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